Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-
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Overview
Description
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the guanidine family Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the quinoline ring through a Skraup synthesis.
Step 2: Introduction of the thiazole ring via a Hantzsch thiazole synthesis.
Step 3: Coupling of the quinoline and thiazole rings with a guanidine derivative under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline or thiazole derivatives, while reduction may produce simpler guanidine compounds.
Scientific Research Applications
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Other guanidine compounds with different substituents.
Quinoline derivatives: Compounds with variations in the quinoline ring.
Thiazole derivatives: Compounds with different functional groups on the thiazole ring.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is unique due to its combination of quinoline and thiazole rings, which may confer distinct chemical and biological properties compared to other guanidine derivatives.
Properties
CAS No. |
72041-89-5 |
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Molecular Formula |
C17H19N5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-tert-butyl-1-quinolin-2-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-18-10-11-23-16)20-14-9-8-12-6-4-5-7-13(12)19-14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChI Key |
GOIROQRYJCEHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=NC2=CC=CC=C2C=C1)NC3=NC=CS3 |
Origin of Product |
United States |
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